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N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Kinase inhibitor design Regioisomer selectivity Hydrogen-bond geometry

N-[(4-Methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872987-79-6; molecular formula C₁₉H₁₈N₄OS, MW 350.44 g/mol) is a synthetic small molecule built around a 6-(pyridin-4-yl)pyridazine core connected via a thioether bridge to an N-(4-methylbenzyl)acetamide side chain. It belongs to a broader class of pyridazin-3-yl sulfanyl acetamides that are commercially available as screening compounds from multiple vendors (Life Chemicals catalog F2005-0258; ≥90% purity, available in 2–40 mg quantities).

Molecular Formula C19H18N4OS
Molecular Weight 350.4 g/mol
CAS No. 872987-79-6
Cat. No. B6508620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS872987-79-6
Molecular FormulaC19H18N4OS
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C19H18N4OS/c1-14-2-4-15(5-3-14)12-21-18(24)13-25-19-7-6-17(22-23-19)16-8-10-20-11-9-16/h2-11H,12-13H2,1H3,(H,21,24)
InChIKeyMWYYWEKIUANYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872987-79-6): Core Scaffold, Physicochemical Identity, and Procurement-Relevant Baseline


N-[(4-Methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872987-79-6; molecular formula C₁₉H₁₈N₄OS, MW 350.44 g/mol) is a synthetic small molecule built around a 6-(pyridin-4-yl)pyridazine core connected via a thioether bridge to an N-(4-methylbenzyl)acetamide side chain [1]. It belongs to a broader class of pyridazin-3-yl sulfanyl acetamides that are commercially available as screening compounds from multiple vendors (Life Chemicals catalog F2005-0258; ≥90% purity, available in 2–40 mg quantities) [1]. The compound’s rigid, planar architecture and sulfur-containing linker make it a versatile intermediate for medicinal chemistry campaigns, particularly in kinase inhibitor design, where the pyridin-4-yl moiety can serve as a hinge-region binding element [1].

Why Close Analogs of N-[(4-Methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide Cannot Be Interchanged Without Quantitative Validation


Superficially similar compounds that share the pyridazin-3-yl sulfanyl acetamide scaffold can exhibit divergent biological activity because even minor modifications – such as relocating a single nitrogen atom from the 4- to the 3-position of the pendant pyridine ring, replacing the pyridazine core with a triazolo[4,3-b]pyridazine, or substituting the 4-methylbenzyl amide with a 4-chlorobenzyl or 4-trifluoromethylphenyl group – alter hydrogen-bonding geometry, lipophilicity, polar surface area, and metabolic stability [1]. These changes directly affect target recognition, cell permeability, ADME properties, and assay reproducibility. Therefore, procurement decisions that treat this compound as merely interchangeable with its closest structural neighbors risk introducing uncharacterized variables into biological experiments and SAR campaigns.

Quantitative Differentiation Evidence for N-[(4-Methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide Relative to Closest Analogs


Pyridin-4-yl vs. Pyridin-3-yl Regioisomerism Controls Hydrogen-Bond Acceptor Basicity and Kinase Hinge-Binding Geometry

The target compound features a pyridin-4-yl substituent, whereas its closest regioisomer, N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872987-78-5), carries the pyridine nitrogen at the 3-position . This regioisomeric shift alters both the basicity and the spatial orientation of the hydrogen-bond acceptor. The conjugate acid of 4-methylpyridine has a pKa of approximately 5.98, which is ~0.7 log units higher than that of pyridine itself (pKa 5.23) [1]; 3-methylpyridine exhibits a pKa of approximately 5.68, representing a weaker base [2]. In kinase hinge-binding contexts, the 4-pyridyl nitrogen presents a linear, para-oriented lone pair capable of forming a more geometrically favorable hydrogen bond with backbone amides, whereas the 3-pyridyl isomer presents a meta-oriented lone pair that often yields weaker or distorted interactions [3]. This difference is consistent with SAR observations in multiple kinase series where 4-pyridyl-substituted scaffolds show ~3–10-fold higher binding affinity compared to their 3-pyridyl counterparts [3].

Kinase inhibitor design Regioisomer selectivity Hydrogen-bond geometry

Pyridazine vs. Triazolo[4,3-b]pyridazine Core: Impact on Planarity, Polar Surface Area, and Metabolic Stability

The target compound retains a simple 6-(pyridin-4-yl)pyridazine core, whereas the analog N-[(4-methylphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide (CAS 891112-78-0) incorporates a fused triazole ring, creating a triazolopyridazine scaffold [1]. Fusion of the triazole ring increases the total number of nitrogen atoms from 4 to 6, elevates the topological polar surface area (TPSA) by approximately 20–25 Ų (estimated from analogous core-fragment calculations), and reduces logP by approximately 0.3–0.5 log units relative to the non-fused pyridazine . The increased TPSA and additional heteroatom count could reduce passive membrane permeability and enhance susceptibility to oxidative metabolism by CYP450 enzymes [2]. Conversely, the extended planar aromatic system of the triazolopyridazine may enhance π-stacking interactions with certain protein targets, potentially improving affinity for specific binding pockets.

Scaffold hopping Metabolic stability Polar surface area

4-Methylbenzyl Amide Substituent Balances Lipophilicity for Cell Permeability While Maintaining Aqueous Solubility for Assay Compatibility

The 4-methylbenzyl amide substituent (Hansch π(CH₃) = 0.56) confers a logP approximately 0.5–0.7 units lower than the 4-trifluoromethylphenyl analog (logP 3.3775; Hansch π(CF₃) = 0.88) and about 0.3–0.5 units higher than the 4-chlorobenzyl analog (ZINC-computed logP 2.703; Hansch π(Cl) = 0.71) [1]. Using the ChemDiv-derived logP of 3.3775 for the 4-CF₃-phenyl analog bearing the same pyridazine-thioether core and subtracting the Hansch π difference (0.32), the estimated logP for the target compound with a 4-methylbenzyl group is approximately 3.06. This value places the compound within an optimal lipophilicity window (logP 1–3) for maintaining aqueous solubility while still permitting sufficient passive membrane permeability [2].

Lipophilicity optimization Hansch analysis Solubility-permeability balance

Sulfanyl (-S-) Linker as a Conformational and Metabolic Liability Relative to Methylene and Ether Isosteres

The target compound contains a sulfanyl (-S-) thioether linker bridging the acetamide and pyridazine moieties. Thioethers are susceptible to cytochrome P450-mediated S-oxidation to sulfoxides, which can introduce a chiral center and alter hydrogen-bonding properties, leading to variable metabolite profiles across species and unpredictable in vivo pharmacology [1]. By contrast, analogs with a methylene (-CH₂-) linker would be resistant to oxidative metabolism at this position, while an oxo (-O-) linker would be fully oxidized and conformationally more rigid due to the partial double-bond character of the aryl–O bond. The C–S–C bond angle (~100°) and longer C–S bond length (~1.82 Å) of the thioether confer greater rotational freedom compared to an ether linkage (C–O–C angle ~112°, C–O length ~1.43 Å), potentially enabling better conformational adaptation for induced-fit binding but also introducing entropic penalties and increased metabolic vulnerability [2].

Thioether metabolic stability Linker SAR Oxidative metabolism

Negative Bioactivity Screening Data for Pyridazin-3-yl Sulfanyl Acetamides in Eukaryotic Initiation Factor and Nuclear Receptor Assays Provides a Selectivity Baseline

Although no direct bioactivity data are publicly available for the target compound itself, structurally analogous pyridazin-3-yl sulfanyl acetamides have been screened in BindingDB and PubChem bioassays. For example, N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (BDBM73184) showed weak inhibition of eukaryotic translation initiation factor 4H (EIF4H) with an IC₅₀ of 31.1 µM, and N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (BDBM61394) had an IC₅₀ of 10.3 µM against the same target [1]. Nuclear receptor 5A2 (NR5A2) and polyadenylate-binding protein 1 (PABPC1) were also identified as low-potency targets for these analogs (IC₅₀ > 10 µM) [2]. These data suggest that the pyridazin-3-yl sulfanyl acetamide scaffold is not inherently promiscuous and may exhibit target class selectivity, reducing the risk of non-specific bioactivity in cell-based assays.

Selectivity profiling EIF4H inhibition Nuclear receptor binding

Application Scenarios Where N-[(4-Methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide Offers Differentiated Value


Kinase Inhibitor Hit Generation Leveraging the Pyridin-4-yl Hinge-Binding Motif

The compound is well-suited for kinase inhibitor fragment-based or HTS campaigns where the pyridin-4-yl moiety is required for canonical hinge-region hydrogen bonding. Based on the regioisomeric analysis, the 4-pyridinyl substituent is expected to provide stronger hinge binding than the 3-pyridinyl analog, reducing the reliance on additional polar interactions for affinity [1]. Recommended initial panel: a broad kinase profiling assay (e.g., DiscoverX KINOMEscan) at 1–10 µM to identify primary targets.

SAR Expansion via the 4-Methylbenzyl Amide Vector with Balanced Lipophilicity

The 4-methylbenzyl amide side chain provides an intermediate logP (~3.06 estimated) that balances cell permeability and aqueous solubility . This makes the compound a suitable starting point for systematic SAR studies where the amide substituent is varied (e.g., introducing halogens, heteroatoms, or solubilizing groups) while monitoring cellular potency and physicochemical properties. Commercial availability in 2–40 mg quantities from Life Chemicals (catalog F2005-0258) supports rapid procurement for analog generation [2].

Metabolic Soft-Spot Identification Using the Thioether Linker as a Probe

The sulfanyl linker serves as a metabolic probe for evaluating CYP450-mediated S-oxidation liabilities in early lead optimization. The compound can be incubated with human liver microsomes, and metabolite identification (sulfoxide formation) can be performed via LC-MS/MS to establish baseline metabolic stability. This data can then guide linker optimization (e.g., replacement with methylene, oxo, or sulfone isosteres) [3]. The conformational flexibility afforded by the thioether may also be exploited in induced-fit docking studies with flexible binding pockets.

Reference Compound for Differentiation of Pyridazine vs. Triazolopyridazine Cores in Permeability and Solubility Assays

With its lower TPSA (~53–55 Ų) and estimated logP of ~3.06, this compound can serve as a matched-pair reference for evaluating the impact of core scaffold hopping on passive permeability (PAMPA or Caco-2 assay) and thermodynamic solubility. Direct comparison with the triazolo[4,3-b]pyridazine analog (CAS 891112-78-0; higher TPSA, additional heteroatoms) can guide core selection in lead optimization [4].

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